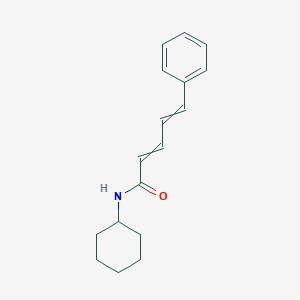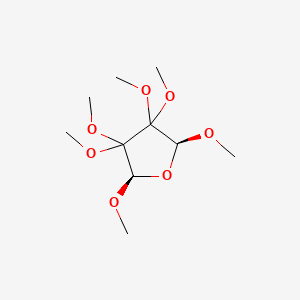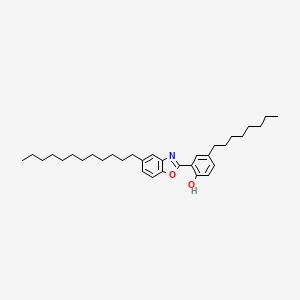
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a benzoxazole ring fused with a cyclohexadienone moiety, imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.
Cyclohexadienone Formation: The cyclohexadienone moiety can be formed through oxidative cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nucleophile-substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one depends on its specific application:
Biological Systems: It may interact with cellular components, leading to changes in cell signaling pathways or inducing cell death in cancer cells.
Optoelectronic Devices: The compound’s electronic properties enable it to function as a charge transport material or light-emitting material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(4’-aminophenyl)benzoxazole and 2-(4’-hydroxyphenyl)benzoxazole share structural similarities.
Cyclohexadienone Derivatives: Compounds like 4-hydroxycyclohexa-2,5-dien-1-one and 4-methylcyclohexa-2,5-dien-1-one are structurally related.
Uniqueness
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one is unique due to its combination of a benzoxazole ring with a cyclohexadienone moiety, along with long alkyl chains. This unique structure imparts distinct chemical, physical, and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62529-23-1 |
|---|---|
Molekularformel |
C33H49NO2 |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
2-(5-dodecyl-1,3-benzoxazol-2-yl)-4-octylphenol |
InChI |
InChI=1S/C33H49NO2/c1-3-5-7-9-11-12-13-14-16-18-20-28-22-24-32-30(26-28)34-33(36-32)29-25-27(21-23-31(29)35)19-17-15-10-8-6-4-2/h21-26,35H,3-20H2,1-2H3 |
InChI-Schlüssel |
YVCKEJCEWYTIQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)CCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
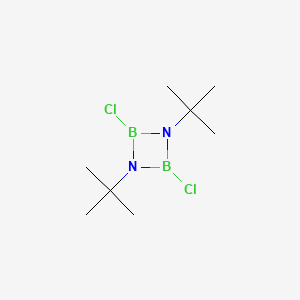
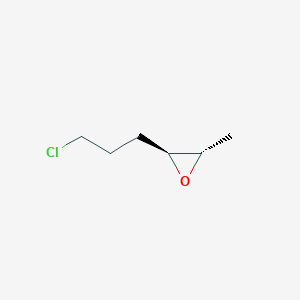

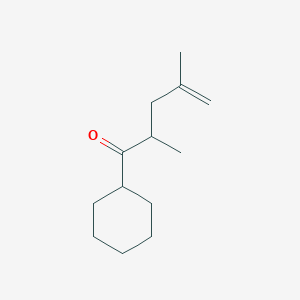
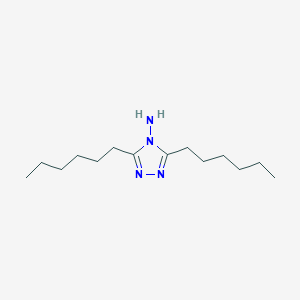
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)
